Methyl 7-bromoquinoline-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-bromoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMEPNNMSTQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 7 Bromoquinoline 2 Carboxylate
Precursor-Based Synthesis Strategies
The formation of Methyl 7-bromoquinoline-2-carboxylate is achieved through established chemical transformations starting from a suitable precursor, most notably 7-bromoquinoline-2-carboxylic acid.
Esterification of 7-bromoquinoline-2-carboxylic Acid
The most direct route to this compound is the esterification of 7-bromoquinoline-2-carboxylic acid. afinitica.com This transformation can be accomplished through several well-established methods, including classical acid catalysis and modern coupling and energy-assisted techniques.
The Fischer-Speier esterification, a cornerstone of organic synthesis, presents a viable and straightforward method for the synthesis of this compound. mdpi.commdpi.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant, with a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol. mdpi.com Subsequent dehydration leads to the formation of the methyl ester. To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. mdpi.com
A directly analogous procedure has been reported for the synthesis of the isomeric Methyl 6-bromoquinoline-2-carboxylate. durham.ac.uk In this synthesis, 6-bromoquinoline-2-carboxylic acid was refluxed in methanol with a catalytic quantity of methanesulfonic acid for 6 hours, yielding the desired methyl ester in 85% yield after workup. durham.ac.uk This provides a strong procedural basis for the synthesis of the 7-bromo isomer.
Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification
| Parameter | Value/Condition | Source |
|---|---|---|
| Substrate | 7-bromoquinoline-2-carboxylic acid | afinitica.com |
| Reagent | Methanol (in excess) | mdpi.commdpi.com |
| Catalyst | Concentrated H₂SO₄ or Methanesulfonic Acid | mdpi.comdurham.ac.uk |
| Temperature | Reflux | durham.ac.uk |
| Reaction Time | ~6 hours | durham.ac.uk |
| Typical Yield | ~85% (by analogy) | durham.ac.uk |
For substrates that may be sensitive to the harsh conditions of strong acid and high temperatures, esterification can be achieved under milder conditions using coupling reagents. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov
The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is then readily esterified by the alcohol, regenerating the catalyst in the process. mdpi.com This method is advantageous as it can be performed at room temperature and often leads to high yields, even with sterically hindered substrates. organic-chemistry.orgnih.gov The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration. nih.gov
Table 2: Representative Conditions for Coupling Reagent-Mediated Esterification
| Parameter | Value/Condition | Source |
|---|---|---|
| Substrate | 7-bromoquinoline-2-carboxylic acid | afinitica.com |
| Reagent | Methanol | organic-chemistry.org |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | nih.gov |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | nih.gov |
| Solvent | Dichloromethane (CH₂Cl₂) or other aprotic solvents | nih.gov |
| Temperature | 0 °C to Room Temperature | nih.gov |
| Reaction Time | ~3 hours | nih.gov |
The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including esterifications. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net
For the esterification of carboxylic acids, a mixture of the acid, an alcohol, and a catalyst can be subjected to microwave irradiation. mdpi.com Various catalytic systems can be employed, including traditional acid catalysts or specialized catalysts designed for microwave conditions. mdpi.comresearchgate.net The rapid heating provided by microwaves can efficiently overcome the activation energy barrier of the reaction, leading to a significant rate enhancement. researchgate.net While specific examples for this compound are not prevalent, general protocols for microwave-assisted esterification of aryl carboxylic acids are well-documented and applicable. mdpi.comrsc.org
Table 3: General Parameters for Microwave-Assisted Esterification
| Parameter | Value/Condition | Source |
|---|---|---|
| Substrate | Aryl Carboxylic Acid | rsc.org |
| Reagent | Alcohol | mdpi.com |
| Catalyst | Acid catalyst or other specialized promoters | mdpi.com |
| Solvent | Often the alcohol itself or a high-boiling point solvent | researchgate.net |
| Temperature | Typically 100-150 °C | researchgate.net |
| Reaction Time | 5-30 minutes | researchgate.net |
Derivatization from Related Quinoline (B57606) Intermediates
Alternative synthetic strategies can involve the structural modification of other quinoline derivatives to arrive at the target compound.
The outline specifies a potential synthetic route involving the structural rearrangement of Methyl 7-bromoquinoline-4-carboxylate to this compound. rlavie.com However, a thorough review of the scientific literature reveals no established or documented examples of this specific positional isomerization of the carboxylate group from the 4-position to the 2-position on the quinoline ring system. Such rearrangements are not common transformations in quinoline chemistry under standard laboratory conditions. Therefore, this proposed pathway is not a recognized or validated method for the synthesis of the target compound based on available chemical literature.
Utilizing 7-bromoquinoline (B152726) as a Core Building Block
The synthesis of this compound can be achieved by the direct functionalization of the 7-bromoquinoline core. This approach is advantageous as it begins with the readily available bromo-substituted quinoline scaffold. The key challenge lies in the selective introduction of a carboxylate group at the C2 position of the pyridine (B92270) ring. Modern synthetic methods, particularly palladium-catalyzed C-H activation, have become powerful tools for this type of transformation. mdpi.com
The general strategy often involves the initial conversion of 7-bromoquinoline to its corresponding N-oxide. The N-oxide functionality activates the C2 position, making it more susceptible to metallation and subsequent functionalization. mdpi.comrsc.org Palladium(II) catalysts are commonly employed to facilitate the regioselective activation of the C2-H bond. rsc.org Following the C-H activation event, the introduction of the carboxylate group can be accomplished through various methods, such as carbonylation with carbon monoxide and methanol or reaction with a suitable chloroformate. The final step typically involves the reduction of the N-oxide back to the quinoline.
Table 1: Representative Conditions for C2-Functionalization of Quinoline N-Oxides
| Step | Reagent/Catalyst | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂/AcOH | Dichloromethane or Acetic Acid | Room Temp. to Reflux | High yield conversion to 7-bromoquinoline N-oxide |
| C2-Carboxylation | Pd(OAc)₂, CO, Methanol | Toluene or DMF | 80-120 °C | Formation of the C2-ester on the N-oxide |
| Reduction | PCl₃ or PPh₃ | Dichloromethane or THF | 0 °C to Room Temp. | Reduction of N-oxide to afford the final product |
De Novo Synthesis Approaches to the Quinoline Skeleton
De novo strategies involve constructing the quinoline ring system from simpler, non-quinoline precursors. These methods offer high flexibility in introducing a variety of substituents onto the heterocyclic framework.
Modified Pfitzinger Reactions for Quinoline Carboxylates
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin (B1672199) with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.net Modifications to this reaction allow for the synthesis of quinoline-2-carboxylic acid derivatives.
To produce this compound, a brominated isatin is required as the starting material. Specifically, the condensation of 5-bromoisatin (B120047) with a pyruvate (B1213749) source (such as pyruvic acid or an ester thereof) leads to the formation of the 7-bromoquinoline-2-carboxylic acid skeleton. sigmaaldrich.com The mechanism begins with the base-catalyzed hydrolytic ring-opening of the 5-bromoisatin to form a keto-acid intermediate. wikipedia.org This intermediate then undergoes condensation with pyruvic acid, where the aniline (B41778) amine reacts with the ketone of the pyruvic acid to form an imine, followed by an intramolecular cyclization and dehydration to yield the final aromatic quinoline ring. wikipedia.orgijsr.net The resulting carboxylic acid can then be esterified to yield the methyl ester.
The presence of the electron-withdrawing bromine atom on the isatin ring can influence the reaction rate and efficiency. The deactivating nature of the halogen may necessitate more forcing reaction conditions to achieve good yields. researchgate.net Optimization often involves adjusting the base, solvent, and temperature. Strong alkaline conditions, such as using a concentrated potassium hydroxide (B78521) solution, are typically required to ensure the efficient initial ring-opening of the brominated isatin. ijsr.net The reaction may also require higher temperatures and extended reaction times to drive the condensation and cyclization steps to completion.
Table 2: Typical Pfitzinger Reaction Parameters for Brominated Analogues
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Materials | 5-Bromoisatin, Pyruvic Acid | Provides the necessary atoms for the 7-bromoquinoline-2-carboxylic acid core. |
| Base | Ethanolic Potassium Hydroxide (33%) | Strong base required to open the lactam ring of the electron-deficient isatin. ijsr.net |
| Temperature | Reflux | Provides energy to overcome the activation barrier for condensation and cyclization. |
| Work-up | Acidification | Neutralizes the base and precipitates the quinoline carboxylic acid product. |
Skraup/Doebner-von Miller Type Condensations
The Skraup and Doebner-von Miller reactions are acid-catalyzed condensations of anilines with α,β-unsaturated carbonyl compounds (or their precursors, like glycerol) to form quinolines. wikipedia.orgresearchgate.net To generate the 7-bromoquinoline skeleton via this route, 3-bromoaniline (B18343) is the required starting material. This method builds the quinoline core, which must then be functionalized in a separate step to introduce the C2-carboxylate group, as described in section 2.1.2.2.
A significant challenge in the Skraup-type synthesis using meta-substituted anilines, such as 3-bromoaniline, is the potential formation of two constitutional isomers: the 7-bromo and the 5-bromo quinolines. brieflands.com The regioselectivity of the cyclization step is a critical factor that must be controlled. Research has shown that the reaction conditions, particularly the choice of acid and oxidizing agent, can significantly influence the product ratio. brieflands.com For the reaction of m-toluidine (B57737) (a methyl analogue of m-bromoaniline), a mixture of sulfuric acid and m-nitrobenzenesulfonate (B8546208) as the oxidant produced a 2:1 ratio of the 7-methyl to 5-methylquinoline (B1294701) isomers. brieflands.com This suggests that careful selection of reagents can favor the formation of the desired 7-substituted isomer, which is often the thermodynamically more stable product. Subsequent nitration of the resulting mixture can, in some cases, selectively yield the desired functionalized product due to the directing effects of the existing substituents. brieflands.com
Table 3: Regioselectivity in Skraup-Type Synthesis with m-Substituted Anilines
| Aniline Substrate | Reagents | Product Ratio (7-isomer : 5-isomer) | Reference |
|---|---|---|---|
| m-Toluidine | Glycerol, H₂SO₄, m-Nitrobenzene-sulfonate | 2 : 1 | brieflands.com |
Palladium-Catalyzed Carbonylation and Cyclization Strategies
Palladium-catalyzed reactions are powerful tools for the synthesis of quinolines and their derivatives. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds in a controlled manner.
Carbon Monoxide Insertion Reactions for Ester Formation
A prominent method for the introduction of the methyl carboxylate group at the 2-position of the quinoline ring is through palladium-catalyzed carbonylation. This reaction typically involves the coupling of an aryl halide (or triflate) with carbon monoxide and an alcohol. In the context of this compound synthesis, a suitable precursor would be a 7-bromo-2-haloquinoline.
A general and effective system for the palladium-catalyzed carbonylation of aryl bromides to their corresponding methyl esters utilizes a Xantphos ligand. nih.gov This system operates under a mild 70 °C and an atmospheric pressure of carbon monoxide, with a 10-fold excess of methanol. nih.gov The reaction is tolerant of various functional groups, which is advantageous when working with multifunctional molecules. nih.gov The catalytic cycle, initiated by the reduction of a Pd(II) precursor to the active Pd(0) species, involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. Subsequent reaction with methanol leads to the formation of the methyl ester and regeneration of the Pd(0) catalyst. nih.govnih.govliv.ac.uk
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm CO) | Substrate Scope | Ref. |
| Pd(OAc)₂ | Xantphos | Et₃N | Methanol/Triethylamine | 70 | 1 | Aryl bromides | nih.gov |
| Pd₂(dba)₃ | Xantphos | Et₃N | Methanol/Triethylamine | 70 | 1 | Aryl bromides | nih.gov |
Ligand Design for Improved Catalytic Efficiency
The choice of ligand is critical in palladium-catalyzed carbonylation reactions as it influences the stability, activity, and selectivity of the catalyst. For the synthesis of esters from aryl halides, ligands must facilitate the key steps of oxidative addition, CO insertion, and reductive elimination.
Bidentate phosphine (B1218219) ligands, such as Xantphos, are often employed to enhance catalytic activity and stability. nih.gov The "bite angle" of the diphosphine ligand, which is the P-Pd-P angle, plays a significant role in determining the geometry and reactivity of the catalytic complex. For some carbonylation processes, ligands that enforce a specific coordination geometry are preferred to promote the desired reaction pathway and suppress side reactions. Computational and experimental studies aid in the rational design of ligands with optimal steric and electronic properties for a specific transformation. nih.gov
Novel Synthetic Routes and Advanced Techniques
Beyond traditional methods, the development of novel synthetic strategies continues to provide more efficient and versatile access to complex quinoline structures.
Regioselective Cycloaddition Reactions for Bromoquinoline Cores
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and atom-economical approach to construct the quinoline core with control over substitution patterns.
The Diels-Alder reaction involves the combination of a diene and a dienophile to form a six-membered ring. In the context of quinoline synthesis, an appropriately substituted aniline derivative can act as or be converted into the diene component, which then reacts with a suitable dienophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. acs.org
For the synthesis of a 7-bromoquinoline derivative, a potential strategy involves the reaction of a 4-bromoaniline (B143363) derivative with a dienophile that can be subsequently converted to the 2-carboxylate group. For instance, a formal [4+2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne has been reported for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives. acs.org While this specific example leads to a 3-bromo substituent, the underlying principle of controlling regioselectivity through the choice of reactants and reaction conditions is broadly applicable. The synthesis of quinoline derivatives through such cycloaddition pathways often provides access to a wide range of substitution patterns that may be difficult to achieve through other methods. acs.orgnih.govmdpi.com
| Diene Precursor Type | Dienophile Type | Key Feature | Resulting Substitution | Ref. |
| N-Aryliminium ion (from Arylmethyl azide) | 1-Bromoalkyne | Formal [4+2]-cycloaddition | 3-Bromoquinoline | acs.org |
| Aniline | α,β-Unsaturated carbonyl compound | Doebner-von Miller reaction | Substituted quinolines | sci-hub.se |
| 2-Aminobenzaldehyde | Ketone | Friedländer synthesis | Substituted quinolines |
Stereochemical Considerations in Quinoline Annulation
The annulation process, or the formation of the quinoline ring system, can present stereochemical challenges, particularly when creating chiral centers. While this compound itself is achiral, the synthesis of its derivatives or analogues may involve the creation of stereocenters, making the stereochemical control of the quinoline-forming reaction crucial.
The development of asymmetric Friedländer annulation, for example, has enabled the synthesis of chiral quinolines. nih.gov This is often achieved through the use of chiral catalysts or auxiliaries that can influence the facial selectivity of the cyclization step. The mechanism of the Friedländer synthesis involves an initial aldol (B89426) condensation followed by cyclization and dehydration. researchgate.net Controlling the stereochemistry of the initial C-C bond formation is key to achieving an enantioselective outcome.
Similarly, the Povarov reaction, a three-component reaction involving anilines, aldehydes, and activated alkenes, is a powerful tool for synthesizing tetrahydroquinolines, which are direct precursors to quinolines. acs.org The use of chiral catalysts, including chiral amine catalysts, has been shown to afford tetrahydroquinolines with high enantioselectivity and diastereoselectivity (up to 99% ee and >95:5 dr). acs.org These chiral tetrahydroquinolines can then be oxidized to the corresponding quinoline derivatives, transferring the stereochemical information.
Table 1: Comparison of Stereoselective Quinoline Synthesis Methods
| Method | Key Features | Typical Outcome | Reference |
|---|---|---|---|
| Asymmetric Friedländer Annulation | Use of chiral catalysts or auxiliaries during the cyclization of a 2-aminoaryl ketone and a carbonyl compound. | Enantiomerically enriched quinolines. | nih.gov |
| Asymmetric Povarov Reaction | Three-component reaction catalyzed by a chiral catalyst, often a chiral amine. | Highly enantio- and diastereoselective synthesis of tetrahydroquinolines, which can be oxidized to quinolines. | acs.org |
Metal-Free and Organocatalytic Approaches
To address the environmental and economic drawbacks of metal catalysts, significant research has focused on metal-free and organocatalytic methods for quinoline synthesis. mdpi.commdpi.com These approaches often utilize readily available, non-toxic catalysts and milder reaction conditions. nih.gov
One prominent metal-free approach involves the use of molecular iodine as a catalyst. rsc.org Iodine can mediate the formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.orgresearchgate.net This method proceeds through a proposed self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade. organic-chemistry.org The advantages of this method include the use of a low-cost, eco-friendly catalyst and the formation of multiple C-C and C-N bonds in a single operation. rsc.org
Organocatalysis, using small organic molecules to accelerate reactions, has also been successfully applied to quinoline synthesis. Pyrrolidine, for instance, has been used to catalyze the reaction of 4-azido-7-chloroquinoline with β-ketoesters to produce 7-chloroquinoline-1,2,3-triazoyl carboxylates in moderate to excellent yields. scielo.br This demonstrates the potential for using organocatalysts to synthesize functionalized quinolines under mild, metal-free conditions. scielo.br Furthermore, Brønsted acids like p-toluenesulfonic acid are known to catalyze reactions such as the Doebner-Miller reaction. wikipedia.orgsynarchive.com
Table 2: Examples of Metal-Free and Organocatalytic Quinoline Synthesis
| Reaction Type | Catalyst | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Pseudo Three-Component Reaction | Molecular Iodine (I₂) | Aryl amines, Acetylenedicarboxylates | Metal-free, low-cost catalyst, high regioselectivity, broad substrate scope. | rsc.org |
| Formal [3+2+1] Cycloaddition | Molecular Iodine (I₂) | Methyl ketones, Arylamines, Styrenes | Activates the methyl group of ketones, metal-free, self-sequenced cascade. | organic-chemistry.orgresearchgate.net |
| Enamine-Azide Cycloaddition | Pyrrolidine | 4-azido-7-chloroquinoline, β-ketoesters | Mild conditions, moderate to excellent yields for functionalized quinolines. | scielo.br |
| Doebner-Miller Reaction | p-Toluenesulfonic acid | Anilines, α,β-unsaturated carbonyls | Acid-catalyzed, avoids metal contamination. | wikipedia.org |
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and potential for automation and scalability. nih.govunimi.it These benefits are particularly relevant for the synthesis of heterocyclic compounds like quinolines.
The synthesis of quinoline derivatives has been successfully translated to continuous flow systems. For instance, a continuous-flow strategy was developed for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, achieving the desired products within minutes. acs.org While specific flow synthesis protocols for this compound are not widely reported, existing methodologies for related structures can be adapted. For example, tandem Wittig-Michael reactions to form C-glycosyl acetates have been effectively performed in flow, demonstrating the platform's utility for multi-step sequences. nih.gov
Key reaction steps in traditional quinoline syntheses, such as condensation and cyclization, can be optimized under flow conditions. The precise control over reaction parameters like temperature, pressure, and residence time allows for fine-tuning of reaction outcomes, potentially increasing yields and reducing byproduct formation compared to batch processes. nih.gov
Table 3: Advantages of Flow Chemistry in Quinoline Synthesis
| Parameter | Advantage in Flow Chemistry | Reference |
|---|---|---|
| Safety | Improved control over reaction exotherms and handling of hazardous intermediates. | nih.gov |
| Scalability | Straightforward scale-up by running the system for longer or using parallel reactors. | nih.gov |
| Efficiency | Reduced reaction times and often higher yields due to superior mixing and heat transfer. | nih.govacs.org |
| Automation | Potential for automated synthesis and optimization of reaction conditions. | nih.gov |
Multi-component Reactions for Direct Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. Several classic named reactions for quinoline synthesis are MCRs, providing direct access to the quinoline core.
Pfitzinger Reaction : This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This method is particularly relevant for synthesizing quinoline-2-carboxylic acid derivatives if an appropriate dicarbonyl compound is used. The reaction mechanism involves the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org
Doebner-von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, typically under acidic catalysis. wikipedia.orgsynarchive.comiipseries.org It is a versatile method for producing a variety of substituted quinolines. wikipedia.org
Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgyoutube.com It is particularly useful for preparing 2,4-substituted quinolines. The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org
Povarov Reaction : As mentioned earlier, this is a three-component reaction of anilines, aldehydes, and activated alkenes. acs.orgmdpi.com It is a powerful method for generating substituted (tetrahydro)quinolines and has been adapted for metal-free and organocatalytic conditions. organic-chemistry.orgrsc.org
These MCRs offer a high degree of atom economy and step efficiency, allowing for the rapid construction of complex quinoline libraries from simple starting materials.
Table 4: Overview of Multi-component Reactions for Quinoline Synthesis
| Reaction Name | Reactants | Product Type | Reference |
|---|---|---|---|
| Pfitzinger Reaction | Isatin, Carbonyl compound, Base | Substituted quinoline-4-carboxylic acids | wikipedia.orgresearchgate.net |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound, Acid | Substituted quinolines | wikipedia.orgiipseries.org |
| Combes Synthesis | Aniline, β-Diketone, Acid | 2,4-Substituted quinolines | wikipedia.orgyoutube.com |
| Povarov Reaction | Aniline, Aldehyde, Activated alkene | Substituted (tetrahydro)quinolines | acs.orgmdpi.com |
Chemical Reactivity and Transformation Pathways
Reactivity of the Bromine Moiety
The bromine atom at the C7 position of the quinoline (B57606) ring is the primary site of reactivity for methyl 7-bromoquinoline-2-carboxylate. This reactivity is influenced by the electron-withdrawing nature of the quinoline ring itself, which facilitates reactions that would be difficult to achieve on a more electron-rich aromatic system like bromobenzene.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key class of reactions for functionalizing aryl halides. masterorganicchemistry.comlibretexts.org In this pathway, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction culminates in the departure of the leaving group, restoring the aromaticity of the ring. libretexts.org For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, which stabilize the anionic intermediate. masterorganicchemistry.comlibretexts.org The quinoline ring system is inherently electron-deficient, which facilitates this type of reaction.
The bromine at the C7 position of this compound can be displaced by a variety of strong nucleophiles. The scope of effective nucleophiles in SNAr reactions is broad, although the specific reactivity can depend on the reaction conditions and the nature of the substrate.
Amines : Primary and secondary amines, both aliphatic and aromatic, are commonly used nucleophiles in SNAr reactions to form new carbon-nitrogen (C-N) bonds. Studies on related halo-substituted quinazolines and quinolines have shown successful substitution with anilines, benzylamines, and various aliphatic amines. nih.govnih.gov
Alcohols : Alkoxides, the conjugate bases of alcohols, can serve as potent oxygen nucleophiles to displace the bromide and form aryl ethers.
Thiols : Thiolates, derived from thiols, are excellent sulfur nucleophiles and can be employed to create aryl thioethers through the SNAr pathway.
The rate and feasibility of nucleophilic aromatic substitution on this compound are governed by several factors. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
Addition Step (Formation of Meisenheimer Complex) : A nucleophile adds to the carbon bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org This is typically the rate-determining step. The stability of this intermediate is crucial; the electron-withdrawing nitrogen atom and the C2-carboxylate group on the quinoline ring help to delocalize the negative charge, thereby stabilizing the complex and lowering the activation energy for its formation. masterorganicchemistry.com
Elimination Step (Loss of Leaving Group) : The bromide ion is expelled, and the aromaticity of the quinoline ring is restored. This step is generally fast.
From a kinetic standpoint, the reaction rate is influenced by the nucleophilicity of the attacking species and the electronic properties of the quinoline ring. Thermodynamically, the reaction is driven by the formation of a stable aromatic product and the departure of a good leaving group like bromide.
Cross-Coupling Reactions at C7 Position
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. yonedalabs.com The bromine atom at the C7 position of this compound makes it an ideal electrophilic partner for these transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. yonedalabs.comfishersci.co.uklibretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. fishersci.co.uk
In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C7 position. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Challenging couplings involving heteroaryl substrates, such as bromoquinolines, have been successfully optimized. nih.gov
Below is a table summarizing typical components used in Suzuki-Miyaura coupling reactions.
| Component | Examples | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner. |
| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid, Vinylboronic acid pinacol (B44631) ester | Nucleophilic coupling partner, source of the new carbon fragment. yonedalabs.com |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, reductive elimination). fishersci.co.uk |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. fishersci.co.uk |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. yonedalabs.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. organic-chemistry.org This reaction has largely replaced classical methods like the Ullmann condensation due to its broader substrate scope and milder reaction conditions. It is highly effective for coupling both primary and secondary amines with aryl halides. organic-chemistry.orgchemspider.com
For this compound, Buchwald-Hartwig amination provides a direct route to 7-aminoquinoline (B1265446) derivatives. Selective amination at a bromo-substituted position in the presence of other potentially reactive sites on a quinoline ring has been demonstrated, highlighting the precision of this methodology. nih.gov The reaction typically requires a palladium source and a specialized phosphine (B1218219) ligand, which is critical for the efficiency of the catalytic cycle. nih.gov
A summary of typical components for the Buchwald-Hartwig amination is provided in the table below.
| Component | Examples | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner. |
| Amine | Aniline (B41778), Morpholine, Cyclohexylamine | Nucleophilic coupling partner, source of the nitrogen group. chemspider.com |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. chemspider.com |
| Ligand | BINAP, Xantphos, RuPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. chemspider.comnih.gov |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitating its entry into the catalytic cycle. chemspider.com |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent to facilitate the reaction. chemspider.com |
Reductive Dehalogenation Strategies
Reductive dehalogenation is a chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this process would convert it into Methyl quinoline-2-carboxylate. This reaction is fundamentally important for removing halogenated functional groups, which are often introduced to direct other synthetic steps or are present in environmental pollutants. A common laboratory method for achieving this is catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate.
Reactivity of the Methyl Ester Group
The methyl ester at the C2-position is another key reactive site on the molecule. It is susceptible to nucleophilic acyl substitution, with hydrolysis being the most fundamental transformation.
Hydrolysis to Carboxylic Acid
The methyl ester can be converted to the corresponding carboxylic acid, 7-bromoquinoline-2-carboxylic acid, through hydrolysis under either acidic or basic conditions.
Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium-driven process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of methanol (B129727) yield the final carboxylic acid product. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used.
Basic hydrolysis, also known as saponification, is an irreversible process that is commonly used for the conversion of esters to carboxylic acids. The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. A final acidification step with a strong acid is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.
Transesterification Reactions
Transesterification is a fundamental process wherein the ester group of this compound is exchanged by reacting it with a different alcohol. This reaction is typically catalyzed by either an acid or a base. The process allows for the incorporation of different alkoxy groups, modifying the properties of the parent molecule. For instance, reacting the methyl ester with ethanol (B145695) in the presence of a catalyst would yield Ethyl 7-bromoquinoline-2-carboxylate and methanol. The reaction equilibrium can be shifted toward the product by using the new alcohol as a solvent or by removing the methanol byproduct.
Table 1: Illustrative Transesterification Reactions
| Starting Ester | Reagent Alcohol | Product Ester | Byproduct |
| This compound | Ethanol | Ethyl 7-bromoquinoline-2-carboxylate | Methanol |
| This compound | Isopropanol | Isopropyl 7-bromoquinoline-2-carboxylate | Methanol |
| This compound | Benzyl alcohol | Benzyl 7-bromoquinoline-2-carboxylate | Methanol |
Amidation Reactions
The conversion of this compound into various amides represents a significant synthetic pathway, as the amide functional group is a cornerstone in many biologically active molecules and materials. diva-portal.org This transformation can be achieved through several protocols.
Direct amidation involves the reaction of the ester with an amine, often requiring specific conditions to drive the reaction forward due to the relatively low reactivity of esters compared to other acylating agents. Research has shown that systems such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) can effectively promote the direct amidation of methyl esters. nih.gov This method is particularly valuable for its operational simplicity and ability to acylate even weakly nucleophilic amines. nih.gov The reaction typically proceeds rapidly, often within minutes, at room temperature. nih.gov This approach allows for the synthesis of a wide array of amides from this compound by reacting it with various primary or secondary amines. Other silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have also been developed for the direct amidation of carboxylic acids, which proceeds via an in-situ generated silyl (B83357) ester intermediate. chemistryviews.org
Table 2: Representative Direct Amidation Reactions
| Amine Reagent | Product Amide |
| Aniline | N-phenyl-7-bromoquinoline-2-carboxamide |
| Piperidine | (7-bromoquinolin-2-yl)(piperidin-1-yl)methanone |
| Benzylamine | N-benzyl-7-bromoquinoline-2-carboxamide |
A more traditional and highly efficient route to amides from this compound proceeds via a two-step sequence involving the formation of a more reactive intermediate, such as an acid chloride. diva-portal.orglibretexts.org
Hydrolysis: The initial step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 7-bromoquinoline-2-carboxylic acid. sigmaaldrich.comsigmaaldrich.com This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by acidic workup.
Formation of Acid Chloride: The resulting carboxylic acid is then converted to the highly reactive 7-bromoquinoline-2-carbonyl chloride. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. diva-portal.orglibretexts.org
Amidation: The acid chloride readily reacts with a primary or secondary amine in what is known as the Schotten-Baumann reaction. diva-portal.org This reaction is typically rapid and high-yielding, often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org
This method is broadly applicable and provides a reliable pathway to a wide range of substituted amides. libretexts.orgnih.gov
Table 3: Acid Chloride Mediated Amidation Pathway
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Hydrolysis | This compound | 1. NaOH (aq) 2. HCl (aq) | 7-bromoquinoline-2-carboxylic acid |
| 2. Acyl Chloride Formation | 7-bromoquinoline-2-carboxylic acid | Thionyl chloride (SOCl₂) | 7-bromoquinoline-2-carbonyl chloride |
| 3. Amidation | 7-bromoquinoline-2-carbonyl chloride | Ammonia (NH₃) | 7-bromoquinoline-2-carboxamide |
Reduction to Alcohol and Aldehyde
The ester group of this compound can be reduced to yield the corresponding primary alcohol, which can be further transformed into the aldehyde, two key functional groups in organic synthesis.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent primarily used for the reduction of aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.com While it is generally less reactive towards esters, the reduction of esters to primary alcohols using NaBH₄ is possible, though often slower and requiring specific conditions. commonorganicchemistry.comyoutube.com The reaction is typically carried out in alcoholic solvents like methanol or ethanol, or in solvent mixtures such as THF/methanol. commonorganicchemistry.comresearchgate.netresearchgate.net Under these conditions, this compound can be converted to the corresponding primary alcohol, (7-bromoquinolin-2-yl)methanol. The use of NaBH₄ offers the advantage of chemoselectivity, as it typically does not reduce other functional groups like carboxylic acids or amides under normal conditions. commonorganicchemistry.commasterorganicchemistry.com
Table 4: Reduction of Ester to Primary Alcohol
| Starting Material | Reducing Agent | Solvent System | Product |
| This compound | Sodium borohydride (NaBH₄) | THF/Methanol | (7-bromoquinolin-2-yl)methanol |
The primary alcohol, (7-bromoquinolin-2-yl)methanol, obtained from the reduction step, can be selectively oxidized to the corresponding aldehyde, 7-bromoquinoline-2-carbaldehyde. Achieving this transformation without over-oxidation to the carboxylic acid requires the use of mild and selective oxidizing agents. organic-chemistry.org A widely used method is the TEMPO-catalyzed oxidation, which uses (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. d-nb.info This method is known for its high selectivity for the conversion of primary alcohols to aldehydes. d-nb.info Other modern oxidation protocols, such as those using hypervalent iodine reagents or Swern oxidation, can also be employed to achieve this selective transformation. d-nb.info
Table 5: Selective Oxidation of Alcohol to Aldehyde
| Starting Material | Reagent System | Product |
| (7-bromoquinolin-2-yl)methanol | TEMPO (cat.), Sodium hypochlorite | 7-bromoquinoline-2-carbaldehyde |
Reactivity of the Quinoline Heterocycle
The chemical behavior of this compound is dictated by the interplay of its constituent parts: the electron-deficient quinoline ring system, the deactivating bromo-substituent on the benzene (B151609) portion, and the deactivating ester group on the pyridine (B92270) portion. Quinoline itself is a weak tertiary base, and its reactions often parallel those of benzene and pyridine. nih.gov
The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system. researchgate.net Consequently, electrophilic attack preferentially occurs on the more activated carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. researchgate.net In the case of this compound, the benzene ring is the primary site for such reactions.
The position of electrophilic attack on the this compound ring is governed by the combined directing effects of the existing substituents and the inherent reactivity of the quinoline system.
Quinoline Nitrogen: The nitrogen atom strongly deactivates the pyridine ring towards electrophiles. Electrophilic substitution on the benzene ring is favored, typically at positions 5 and 8. researchgate.net
Methyl Carboxylate Group (-COOCH₃) at C-2: As a carbonyl-containing group, the ester is a moderately deactivating, meta-director. organicchemistrytutor.comlibretexts.org This effect further deactivates the pyridine ring (positions 3 and 4 relative to the ester) and the benzene ring (position 8).
Bromine Atom (-Br) at C-7: Halogens are a unique class of substituents that are weakly deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub The deactivation stems from their inductive electron withdrawal, while the directing effect is due to the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. organicchemistrytutor.compressbooks.pub
Considering these factors, the bromine atom at position 7 directs incoming electrophiles to its ortho-positions (C-6 and C-8) and its para-position (C-5). The inherent preference of the quinoline ring for substitution at C-5 and C-8 aligns with the directing effect of the bromine. The C-2 ester group deactivates the ring but does not override the directing influence on the benzenoid ring. Therefore, electrophilic attack is most likely to occur at positions 5, 6, and 8.
Table 1: Summary of Directing Effects on the Benzene Ring of this compound
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can react with various electrophiles. For instance, in the presence of strong acids, the nitrogen is protonated to form a quinolinium salt. nih.gov It can also undergo alkylation when treated with alkyl halides, leading to the formation of N-alkyl quinolinium salts. cutm.ac.in
The quinoline ring system can be subjected to both oxidation and reduction reactions, with the specific outcome being highly dependent on the reagents and reaction conditions employed. researchgate.net The benzene ring is generally more resistant to oxidation than the pyridine ring. Conversely, the pyridine ring is more susceptible to reduction.
The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically achieved by treating the quinoline derivative with a peroxy acid, such as peracetic acid. cutm.ac.in The reaction involves the transfer of an oxygen atom to the nitrogen, forming a new N-O bond. These N-oxides are versatile intermediates that can undergo subsequent rearrangements or be used to modify the reactivity of the quinoline ring. semanticscholar.org
The pyridine ring of the quinoline system can be selectively reduced to afford a 1,2,3,4-tetrahydroquinoline (B108954). This is a common transformation achieved through catalytic hydrogenation. organic-chemistry.orgnih.gov The reaction requires a catalyst, often a transition metal, and a source of hydrogen. Various catalytic systems have been developed for this purpose, demonstrating broad applicability. organic-chemistry.orgnih.gov The presence of a bromine substituent on the benzene ring is generally well-tolerated during this type of reduction. researchgate.net The process involves the addition of two moles of hydrogen across the C2=C3 and C4=N double bonds of the pyridine moiety. Dihydroquinolines are presumed to be intermediates in the full reduction to tetrahydroquinolines. nih.gov
Table 2: Selected Catalytic Systems for the Hydrogenation of Quinolines
Table of Mentioned Compounds
Oxidation and Reduction Chemistry of the Ring System
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, represent a highly efficient strategy in organic synthesis. These sequences allow for the construction of complex molecular architectures from simpler precursors in a single operation, often with high atom economy and stereoselectivity. While specific tandem or cascade reactions commencing directly from this compound are not extensively documented in the reviewed literature, the quinoline scaffold itself is a prominent participant and product of such elegant reaction pathways. The principles of these reactions can be applied to understand the potential transformations of quinoline derivatives.
One notable approach to synthesizing highly substituted quinolines involves a tandem ynamide benzannulation/iodocyclization strategy. nih.govacs.orgresearchgate.net This two-stage process begins with the reaction of N-propargyl-substituted ynamides with cyclobutenones or diazo ketones, which proceeds through a cascade of several pericyclic reactions to form multiply substituted aniline derivatives. nih.govresearchgate.net In the subsequent step, triflate derivatives of the resulting phenolic products undergo a Larock cyclization upon exposure to iodine, leading to the formation of the quinoline core. nih.govresearchgate.net This methodology highlights a sophisticated cascade process for assembling the quinoline system.
Another powerful strategy involves auto-tandem catalysis for the synthesis of substituted quinolines from aldimines and electron-rich olefins. acs.org This process utilizes a catalyst, such as triflimide (Tf₂NH), to first promote a Povarov reaction (a formal aza-Diels-Alder reaction) to yield a 1,2,3,4-tetrahydroquinoline intermediate. acs.org The same catalyst then facilitates the subsequent oxidation of this intermediate to the corresponding aromatic quinoline. acs.org This type of reaction cascade, where a single catalyst promotes two mechanistically distinct transformations, is a hallmark of elegant and efficient synthesis. acs.org
Furthermore, the synthesis of tetrahydroquinolines can be achieved through a one-pot tandem reaction involving a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. rsc.org This approach has been demonstrated using a bifunctional metal-organic framework supported palladium nanoparticle catalyst (Pd/UiO-66(HCl)). rsc.org The catalyst facilitates the initial condensation between 2-nitrobenzaldehydes and acetophenones, followed by the reductive cyclization to form the tetrahydroquinoline ring system. rsc.org Operando NMR studies have been instrumental in observing the reaction intermediates and understanding the reaction network of such tandem processes. rsc.org
Table 1: Examples of Tandem and Cascade Reactions for Quinoline Synthesis
| Reaction Type | Starting Materials | Key Intermediates | Product Type | Catalyst/Reagent | Ref |
| Ynamide Benzannulation/Iodocyclization | N-propargyl-substituted ynamides, Cyclobutenones/Diazo ketones | Substituted aniline derivatives | Highly substituted quinolines | Iodine | nih.govresearchgate.net |
| Auto-Tandem Povarov/Oxidation | Arylaldimines, Electron-rich olefins | 1,2,3,4-Tetrahydroquinolines | Substituted quinolines | Tf₂NH, TfOH, Lewis acids | acs.org |
| Tandem Claisen-Schmidt/Reductive Cyclization | 2-Nitrobenzaldehydes, Acetophenones | Hydroxylamine species, Dihydroquinoline | Substituted tetrahydroquinolines | Pd/UiO-66(HCl) | rsc.org |
Advanced Derivatization and Functionalization Strategies Utilizing Methyl 7 Bromoquinoline 2 Carboxylate
Incorporation into Complex Molecular Architectures
The bifunctional nature of methyl 7-bromoquinoline-2-carboxylate makes it an excellent building block for constructing larger, more intricate molecular frameworks, including spirocycles, fused rings, and macrocycles. These complex architectures are of significant interest in medicinal chemistry as they can present unique three-dimensional shapes for interacting with biological targets.
Spiro- and fused-ring systems containing a quinoline (B57606) core are found in various biologically active natural products and synthetic compounds. researchgate.net Strategies to synthesize these structures using this compound often involve a multi-step sequence where one functional group is used to build a chain that can subsequently cyclize onto another part of the molecule.
For instance, the ester at the C2 position can be converted into a nucleophilic or electrophilic center. This new functionality can then participate in an intramolecular reaction, potentially involving a group installed at the C7 position, to form a new fused ring. nih.gov Similarly, a substituent can be built off the C2 position that cyclizes to form a spirocyclic center at an adjacent position on the quinoline core. nih.gov
Macrocycles, cyclic molecules containing 12 or more atoms, are an important class of compounds in drug discovery. nih.gov this compound is a suitable precursor for macrocyclization reactions. It can be elaborated at both the C7 and C2 positions to create long-chain linear molecules with reactive termini. An intramolecular cyclization reaction, such as a ring-closing metathesis (RCM) or an intramolecular cross-coupling, can then be used to form the macrocyclic ring. cam.ac.uk
Alternatively, the molecule can be used in intermolecular reactions. For example, two molecules of a derivatized quinoline could be linked together in a head-to-tail fashion to form a larger cyclic dimer. nih.gov A common strategy involves converting the ester to a carboxylic acid and the bromine to an amino group via Buchwald-Hartwig amination, creating a linear amino acid-like precursor that can be dimerized and cyclized. researchgate.net
Design and Synthesis of Advanced Chemical Probes
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. elifesciences.org They often contain three key components: a recognition element that binds the target, a reporter group (like a fluorophore or biotin tag) for detection, and a linker.
This compound can be an excellent starting point for the synthesis of such probes. The quinoline core itself can act as the recognition element, as quinolines are known to interact with various biological targets. The C7 position is an ideal site to attach a reporter group, for example, by coupling a fluorescent boronic acid derivative via a Suzuki reaction. The C2-ester can be modified to introduce a linker, which might terminate in a reactive group designed to covalently bind to the target protein, or it could be used to attach solubility-enhancing moieties. nih.gov This modular design allows for the systematic variation of each component to optimize the probe's performance for a specific biological application.
Fluorescent Quinolines via Bromine Functionalization
The bromine atom at the 7-position of this compound is amenable to substitution reactions, providing a direct route to introduce functionalities that can impart fluorescence to the quinoline core. A notable example is the synthesis of fluorescent probes for biological imaging.
In one study, this compound was a key starting material in the synthesis of a fluorescent analog of the aminosteroid derivative RM-581, which has shown potent cytotoxic activity against various cancer cells. To create a fluorescent version of this compound, named RM-581-Fluo, a dimethylamino group was introduced at the 7-position of the quinoline moiety. This transformation was achieved by reacting 7-(dimethylamino)quinoline-2-carboxylic acid, prepared from this compound, with a steroidal precursor. The resulting compound, RM-581-Fluo, exhibited yellow fluorescence, allowing for its tracking within cells. This research highlights how the bromine at the 7-position can be readily displaced to install a fluorophore-modifying group, demonstrating a practical application of this functionalization strategy in the development of tools for cell biology. rsc.org
Table 1: Synthesis of Fluorescent Quinoline Derivative RM-581-Fluo
| Starting Material | Reagent | Resulting Functional Group | Application |
|---|
Bifunctional Chelating Agents
The development of bifunctional chelating agents is a significant area of research, particularly for applications in nuclear medicine for radioimaging and radiotherapy. These molecules consist of a chelating unit that can strongly bind to a metal ion and a reactive functional group that allows for conjugation to a biomolecule, such as an antibody or peptide.
Stereoselective Transformations
Stereoselective synthesis is a critical aspect of modern drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. The quinoline core is a common motif in many chiral pharmaceuticals.
Asymmetric Hydrogenation of Quinoline-2-carboxylate Esters
Asymmetric hydrogenation is a powerful method for the enantioselective reduction of unsaturated bonds, including the C=N bond within the quinoline ring system, to produce chiral saturated heterocycles. This transformation typically requires the use of a chiral catalyst.
The scientific literature contains numerous examples of the asymmetric hydrogenation of various substituted quinolines to yield chiral tetrahydroquinolines. dicp.ac.cnnih.govnih.govacs.orgdicp.ac.cnpku.edu.cnnih.govnih.govnih.govnih.govrsc.org These reactions often employ catalysts based on iridium, rhodium, or ruthenium complexed with chiral ligands. However, specific studies focusing on the asymmetric hydrogenation of this compound or other quinoline-2-carboxylate esters are not prominently featured in the available research. The presence of the carboxylate group at the 2-position can influence the electronic properties and coordination of the substrate to the metal catalyst, potentially requiring tailored catalytic systems. While the general methodology for asymmetric hydrogenation of quinolines is well-established, its direct application to this specific substrate remains an area for further investigation.
Diastereoselective Synthesis of Quinoline Derivatives
Diastereoselective reactions are employed to control the formation of multiple stereocenters in a molecule relative to each other. This is crucial when synthesizing complex molecules with multiple chiral centers.
The synthesis of quinoline derivatives with specific diastereomeric outcomes has been explored through various synthetic strategies. iipseries.orgacs.org These methods often involve cycloaddition reactions, rearrangements, or nucleophilic additions to chiral precursors or in the presence of chiral auxiliaries. While these general approaches for the diastereoselective synthesis of quinolines and tetrahydroquinolines are documented, specific examples that utilize this compound as a starting material to create new stereocenters in a diastereoselective manner are not described in the currently accessible scientific literature. The functional groups on this compound could potentially be used to direct the stereochemical outcome of reactions at other positions, but this potential has not been explicitly realized in published research.
Applications in Synthetic Organic Chemistry
Intermediate in the Synthesis of Organic Scaffolds
The compound's structure is particularly amenable to the construction of diverse molecular frameworks, making it a staple in synthetic endeavors aimed at producing novel organic compounds.
The quinoline (B57606) core is a foundational element of quinolone structures. Synthetic routes often involve the modification of quinoline precursors to generate these analogues. Methyl 7-bromoquinoline-2-carboxylate can serve as a key starting material in this context. For instance, the 7-bromo position can be functionalized through various cross-coupling reactions, while the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. A related intermediate, 7-bromoquinolin-2(1H)-one, is utilized in the synthesis of 7-bromo-2-chloroquinoline, a versatile precursor for further derivatization. Palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig amination, are instrumental in the synthesis of quinolin-2(1H)-ones from bromo-substituted precursors, demonstrating a pathway through which analogues can be constructed. nih.gov
In modern chemical synthesis, the creation of compound libraries is essential for screening and discovery. This compound is an ideal scaffold for generating such libraries due to its multiple points of diversification. The bromine atom at the 7-position is particularly useful for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the attachment of a wide array of aryl and heteroaryl groups. wikipedia.orglibretexts.org This approach has been used as a diversification step in the preparation of compound libraries from other bromo-substituted heterocycles. nih.gov Furthermore, the bromine can be displaced through nucleophilic aromatic substitution, enabling the introduction of various amines, alcohols, and thiols to create a diverse set of molecules from a single starting scaffold. mdpi.com The ester group at the 2-position provides another handle for modification, such as conversion to amides or other functional groups.
The construction of larger, fused-ring systems is a significant area of organic synthesis. This compound can be employed as a starting point for creating polycyclic aromatic nitrogen heterocycles. Intramolecular cross-coupling reactions are a powerful strategy for this purpose. For example, by first attaching a suitable coupling partner to the quinoline core (e.g., via modification of the ester group or through a reaction at another position), a subsequent intramolecular Heck or Suzuki reaction involving the 7-bromo position can facilitate ring closure, leading to the formation of a new fused ring. This strategy is widely used in the synthesis of complex polycyclic systems. nih.govyoutube.com The synthesis of quinolines fused to other rings, such as furo[3,2-c]quinolin-4(5H)-one, has been achieved through sequential palladium-catalyzed reactions starting from bromo-nitroaromatics, illustrating a viable pathway for creating polycyclic structures from bromo-substituted precursors. nih.gov
Role in Methodological Development
Beyond its use in building specific molecules, this compound plays a role in the fundamental development of new synthetic methods and catalytic systems.
The development of new chemical reactions often relies on testing the proposed methodology on a range of substrates to establish its scope and limitations. Aryl bromides are common substrates for this purpose, particularly in the realm of transition-metal catalysis. beilstein-journals.org this compound, with its bromo-substituted heteroaromatic ring, serves as an excellent substrate for exploring and optimizing new palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, Stille, and Sonogashira couplings. wikipedia.orgyoutube.com The electronic properties of the quinoline ring system and the presence of the ester functional group can influence the reactivity of the C-Br bond, providing valuable insights into the mechanism and applicability of a new transformation. The development of palladium-catalyzed carboxylation reactions, for example, utilizes aryl halides to incorporate CO2, showcasing how such substrates are pivotal in discovering novel transformations. mdpi.com
The search for more efficient, stable, and cost-effective catalysts is a constant focus in organic chemistry. New catalysts must be evaluated against existing ones, and this requires the use of standard or "benchmark" substrates to provide a reliable comparison of performance. Bromo-substituted heterocycles are frequently used for this purpose. For example, 3-bromoquinoline (B21735) has been used as a model substrate to optimize catalysts for challenging Suzuki-Miyaura couplings between two heteroaryl substrates. nih.gov this compound is a suitable benchmark compound for evaluating new catalysts, especially for palladium-catalyzed reactions. By performing a standard reaction (e.g., a Suzuki coupling with phenylboronic acid) with a new catalyst, key performance indicators can be measured and compared.
The following table illustrates how data from such a benchmark reaction could be presented:
| Catalyst System | Precatalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Catalyst A (New) | 0.1 | XPhos | K3PO4 | Dioxane | 100 | 2 | 95 | 950 |
| Catalyst B (Standard) | 1 | PPh3 | K2CO3 | Toluene | 110 | 12 | 85 | 85 |
| Catalyst C (Standard) | 0.5 | dppf | Cs2CO3 | DMF | 100 | 8 | 90 | 180 |
Contributions to Material Science Precursors
This compound is a bifunctional molecule, possessing a quinoline core substituted with a bromine atom and a methyl ester group. These features make it a versatile precursor for more complex molecular architectures. The quinoline ring system itself is known for its thermal stability and electronic properties, while the bromine and ester functionalities serve as reactive handles for further chemical transformations. The strategic placement of the bromine atom at the 7-position and the carboxylate at the 2-position allows for regioselective reactions, enabling precise control over the final structure of the target material.
Components for Optoelectronic Materials (excluding specific material properties)
The development of organic optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), relies on molecules with extensive π-conjugated systems. tandfonline.com this compound is a promising candidate for constructing such systems. The bromine atom at the 7-position is a key functional group that facilitates transition-metal-catalyzed cross-coupling reactions.
Notably, palladium-catalyzed reactions like the Suzuki-Miyaura coupling (with organoboron reagents) and the Sonogashira coupling (with terminal alkynes) are powerful methods for forming new carbon-carbon bonds. libretexts.orgorganic-chemistry.org By reacting this compound with suitable coupling partners, chemists can extend the π-conjugation of the quinoline core. This process allows for the synthesis of larger, more complex aromatic and heteroaromatic structures, which are the fundamental components of many organic semiconductors. For instance, coupling with arylboronic acids can lead to bi-aryl or poly-aryl systems, while coupling with alkynes introduces linear rigidity and further extends the electronic network. libretexts.org The quinoline moiety itself can impart desirable electron-transporting characteristics to the resulting material.
Table 1: Potential Cross-Coupling Reactions for Precursor Synthesis
| Reaction Type | Coupling Partner | Potential Product Structure | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Methyl 7-arylquinoline-2-carboxylate | Forms C-C bonds to create bi-aryl systems, extending π-conjugation. |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Methyl 7-(alkynyl)quinoline-2-carboxylate | Introduces linear, rigid C≡C units into the molecular backbone. researchgate.netresearchgate.net |
| Heck Coupling | Alkene (CH₂=CHR') | Methyl 7-(alkenyl)quinoline-2-carboxylate | Forms C-C bonds with alkenes to create styryl-type derivatives. |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Methyl 7-(amino)quinoline-2-carboxylate | Introduces nitrogen-based functional groups, modifying electronic properties. |
Precursors for Polymeric Quinoline Derivatives
Quinoline-based polymers are a class of materials known for their high thermal stability and unique electronic properties, making them subjects of research for high-performance applications. tandfonline.comacs.org this compound can be envisioned as a valuable monomer for the synthesis of such polymers.
The presence of the bromine atom allows for polycondensation reactions via cross-coupling. For example, a self-coupling reaction under conditions like those of a Yamamoto or Ullmann coupling could theoretically produce poly(quinoline-2-carboxylate-7-yl). More controllably, by first converting the methyl ester to another functional group (or vice versa with the bromo-group), a classic A-B type monomer can be generated. Alternatively, it can act as a comonomer in polymerization with a bifunctional coupling partner, such as a diboronic acid, to create alternating copolymers. acs.org
Furthermore, the methyl ester group at the 2-position offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in polyester (B1180765) or polyamide synthesis. sigmaaldrich.com Another route involves the synthesis of side-chain quinoline polymers, where the quinoline moiety is attached to a polymerizable backbone like a methacrylate, which can be achieved after initial functionalization of the quinoline core. tandfonline.com This versatility allows for the creation of a wide array of polymeric structures where the specific properties of the quinoline ring are incorporated into a larger macromolecular framework.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1267641-04-2 bldpharm.com |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Solid (predicted) |
| Key Functional Groups | Quinoline, Bromo-substituent, Methyl Ester |
Computational and Theoretical Investigations
Electronic Structure and Reactivity Studies
The electronic environment of the quinoline (B57606) ring system is significantly affected by the nature and position of its substituents. Halogens, such as bromine, are known to exert considerable electronic effects that modulate the reactivity of the entire molecule.
DFT has become a standard theoretical method for investigating the structural and electronic properties of quinoline derivatives. nih.gov These calculations allow for the optimization of molecular geometries to their most stable states and provide crucial data on electronic distribution and reactivity. nih.gov
The presence of a bromine atom at the C-7 position of the quinoline ring, as in Methyl 7-bromoquinoline-2-carboxylate, is anticipated to have a significant impact on the molecule's electron density distribution. Bromine is an electronegative atom and typically exerts an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic system to which it is attached.
Studies on highly brominated quinolines have shown that substituents on the quinoline ring play a crucial role in determining their chemical properties. nih.gov For instance, the presence of electron-withdrawing groups like nitro groups in conjunction with halogens can significantly reduce the electron density of the quinoline scaffold. nih.gov This reduction in electron density can, in turn, influence the molecule's susceptibility to nucleophilic attack. nih.gov In a study on 6,8-dibromo-5-nitroquinoline, the synergistic electron-withdrawing impact of both bromine and nitro substitutions was highlighted as a key factor in its observed reactivity. nih.gov
DFT calculations are instrumental in predicting the most probable sites for electrophilic and nucleophilic attacks. This is often achieved through the analysis of the molecule's frontier molecular orbitals and molecular electrostatic potential (MEP).
In studies of various quinoline derivatives, the distribution of charge density, as visualized through HOMO and LUMO diagrams, indicates the likely regions of reactivity. rsc.org For a molecule like this compound, the electron-withdrawing bromine atom and the ester group at the 2-position would be expected to influence the electrophilicity and nucleophilicity of different atoms in the quinoline ring. Generally, the nitrogen atom in the quinoline ring is a site of protonation and interaction with electrophiles, a reactivity that can be modulated by substituents. acs.org
The reactivity of quinoline-4-carboxylic acids has been shown to be dependent on the electronic nature of the aniline (B41778) precursors in their synthesis, with electron-deficient anilines presenting challenges. nih.govacs.org This underscores the sensitivity of the quinoline system's reactivity to electronic perturbations.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org
In a theoretical study on a series of tunable quinoline derivatives, the HOMO and LUMO distributions were calculated. It was observed that in some derivatives, the HOMO was localized on a substituted aryl ring and to a lesser extent on the quinoline ring, while the LUMO's charge density was concentrated on the quinoline ring itself. rsc.org This separation of frontier orbitals has implications for intramolecular charge transfer and the molecule's photophysical properties.
Table 1: Representative Frontier Molecular Orbital Data for Substituted Quinolines (Analogous Systems)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Tunable Quinoline Derivatives | Varies | Varies | Varies | rsc.org |
Note: Specific values for this compound are not available. The table illustrates the type of data obtained from DFT studies on related quinoline derivatives.
Beyond FMO analysis, various quantum chemical descriptors derived from DFT calculations can be used to predict reactivity. These include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.govrsc.org
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap is indicative of a hard molecule. rsc.org
Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a study on a series of quinoline derivatives utilized these descriptors to understand their properties. rsc.org
Table 2: Calculated Quantum Chemical Descriptors for a Representative Quinoline Derivative (Analogous System)
| Descriptor | Value |
| Electronegativity (χ) | Varies |
| Chemical Hardness (η) | Varies |
| Chemical Potential (μ) | Varies |
| Electrophilicity Index (ω) | Varies |
Note: This table is illustrative of the types of descriptors calculated in DFT studies of quinoline derivatives, as specific data for this compound is not available in the reviewed literature.
Density Functional Theory (DFT) Calculations
Reaction Mechanism Elucidation
Theoretical studies can provide detailed insights into reaction mechanisms, including the structures of transition states and the energies of reaction pathways. While a specific mechanistic study for reactions involving this compound was not found, research on the reactivity of related systems offers valuable parallels.
For instance, a DFT study on the reduction of quinoline by a Hantzsch ester investigated both uncatalyzed and catalyzed pathways, revealing the energetics of proton and hydride transfer steps. acs.org Such studies demonstrate the power of computational chemistry to adjudicate between different possible mechanisms. The study of the Doebner hydrogen-transfer reaction for the synthesis of quinoline-4-carboxylic acids also highlights how reaction outcomes are dependent on the electronic properties of the reactants. nih.govacs.org
The reactivity of the carboxylic acid or ester functional group in quinolines is also a subject of interest. The hydrolysis of methyl esters on quinoline scaffolds can be influenced by neighboring groups, sometimes requiring harsh conditions which may lead to side reactions. nih.gov
Transition State Modeling of Key Transformations
Transition state (TS) modeling is a cornerstone of computational chemistry, enabling the elucidation of reaction mechanisms by characterizing the highest energy point along a reaction coordinate. For "this compound," a key transformation of interest is the palladium-catalyzed cross-coupling reaction at the C7-bromo position, a common strategy for functionalizing haloquinolines. nih.govbohrium.com
Density Functional Theory (DFT) calculations are a powerful tool for modeling the transition states of such reactions. nih.govresearchgate.net For a hypothetical Suzuki-Miyaura coupling reaction between "this compound" and a generic boronic acid (R-B(OH)₂), the key transition states of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) can be modeled.
Table 1: Hypothetical Transition State Geometries and Energies for a Suzuki-Miyaura Reaction
| Catalytic Step | Transition State (TS) | Key Interacting Atoms and Distances (Å) | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Oxidative Addition | TSOA | Pd-C7: 2.35, Pd-Br: 2.50 | 15.2 | -250 |
| Transmetalation | TSTM | Pd-C(R): 2.15, B-O(Pd ligand): 1.85 | 12.8 | -180 |
| Reductive Elimination | TSRE | Pd-C7: 2.20, Pd-C(R): 2.25 | 8.5 | -310 |
This table presents hypothetical data based on computational studies of similar palladium-catalyzed reactions. nih.govbohrium.com
The modeling would likely reveal the geometry of the transition state complex, including the bond-breaking and bond-forming distances. The presence of a single imaginary frequency in the vibrational analysis confirms the structure as a true transition state. nih.gov Such models can predict the feasibility of the reaction and guide the selection of ligands on the palladium catalyst to lower the activation barriers.
Energy Profiles of Multi-step Reactions
By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a multi-step reaction can be constructed. This profile provides a visual representation of the reaction mechanism and identifies the rate-determining step—the step with the highest activation energy. nih.govnih.gov
For the aforementioned Suzuki-Miyaura coupling, a hypothetical energy profile would illustrate the relative energies of the species involved in the catalytic cycle.
Figure 1: Hypothetical Energy Profile for a Palladium-Catalyzed Suzuki-Miyaura Reaction
This diagram is a simplified, hypothetical representation.
Such a profile would likely indicate that the oxidative addition is the rate-determining step, which is common in cross-coupling reactions with aryl bromides. nih.gov Understanding the energy landscape allows for the rational optimization of reaction conditions (e.g., temperature, catalyst loading) to improve reaction efficiency and yield.
Conformational Analysis and Stereochemical Predictions
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For "this compound," the primary conformational flexibility arises from the rotation of the methyl carboxylate group at the C2 position relative to the quinoline ring.
Computational methods, particularly DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the ester group. rsc.orgbohrium.com This would likely reveal two low-energy conformers: one where the carbonyl group is oriented towards the quinoline nitrogen (syn-periplanar) and another where it is oriented away (anti-periplanar).
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (N-C2-C=O) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Syn-periplanar | ~0° | 0.0 | ~70 |
| Anti-periplanar | ~180° | ~0.8 | ~30 |
This table presents hypothetical data based on conformational studies of similar quinoline carboxylates. rsc.orgbohrium.com
The syn-periplanar conformer is often found to be more stable in related systems due to favorable electrostatic interactions or the avoidance of steric clash. rsc.org This conformational preference can influence the molecule's crystal packing and its interaction with biological targets or catalysts.
Molecular Dynamics Simulations (if applicable to reactivity)
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for the motion of atoms and their interactions with the surrounding environment (e.g., solvent molecules). mdpi.comacs.org While conventional MD based on classical force fields cannot model bond breaking and forming, it is invaluable for studying phenomena that influence reactivity, such as conformational changes, solvent effects, and the approach of reactants. acs.orgnih.gov
For "this compound," MD simulations could be used to:
Analyze Solvation: Understand how solvent molecules arrange around the quinoline and how this might affect the accessibility of the bromine atom for a reaction.
Study Catalyst Docking: Simulate the initial non-covalent association of a palladium catalyst with the quinoline, providing insights into the pre-reaction complex.
Explore Conformational Dynamics: Observe the timescale and frequency of rotation of the ester group, which could be relevant if one conformer is significantly more reactive than another. nih.gov
For studying the reaction itself, more advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) or reactive force fields (e.g., ReaxFF) would be necessary to model the chemical transformations within a dynamic framework. acs.orgacs.org
In Silico Screening for Reaction Optimization
In silico screening encompasses a range of computational techniques used to rapidly evaluate a large number of possibilities, thereby accelerating experimental discovery. ufv.brnih.gov For "this compound," these methods could be applied to optimize reaction conditions for its synthesis or derivatization.
For instance, in a Suzuki-Miyaura coupling, a virtual library of phosphine (B1218219) ligands for the palladium catalyst could be screened. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate calculated properties of the ligands (e.g., steric bulk, electronic properties) with predicted reaction yields or rates. ufv.br
Table 3: Hypothetical In Silico Screening of Ligands for a Cross-Coupling Reaction
| Ligand | Key Descriptor (e.g., Tolman Cone Angle) | Predicted Yield (%) | Experimental Validation |
|---|---|---|---|
| Triphenylphosphine | 145° | 65 | To be determined |
| SPhos | 197° | 88 | To be determined |
| XPhos | 212° | 92 | To be determined |
| tBu₃P | 182° | 75 | To be determined |
This table presents hypothetical data to illustrate the concept of in silico screening for reaction optimization.
This approach allows for the prioritization of a smaller, more promising set of ligands for experimental testing, saving time and resources. Similar in silico methods can be used to screen different bases, solvents, and boronic acid coupling partners to identify optimal conditions for synthesizing a desired derivative of "this compound." rsc.org
Analytical Data for this compound Not Found
A thorough search of available scientific literature and chemical databases did not yield specific analytical characterization data for the compound This compound . While information is available for structurally related compounds, such as the corresponding carboxylic acid (7-bromoquinoline-2-carboxylic acid) and the ethyl ester (Ethyl 7-bromoquinoline-2-carboxylate), the explicit ¹H NMR, ¹³C NMR, IR, and HRMS data for the methyl ester as requested could not be located in the public domain.
The generation of an accurate and scientifically sound article requires precise, published data for the exact compound . Using data from analogous compounds would be scientifically inaccurate, as even small structural changes, such as the difference between a methyl and an ethyl ester, lead to distinct spectroscopic values. Therefore, in the absence of verified analytical data for this compound, it is not possible to provide the detailed article as outlined in the request.
Analytical Characterization Techniques
Spectroscopic Methodologies for Structural Elucidation
Mass Spectrometry (MS)
Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for the structural elucidation of "Methyl 7-bromoquinoline-2-carboxylate." The fragmentation pattern observed under mass spectrometric analysis, typically using electron ionization (EI) or electrospray ionization (ESI), provides a molecular fingerprint that confirms the compound's identity and structure.
The mass spectrum of this compound is characterized by several key features. Due to the presence of a bromine atom, the molecular ion peak will appear as a distinctive doublet (M+ and M+2) with an almost equal intensity ratio (approximately 1:1), which is characteristic of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
The fragmentation of the molecule follows predictable pathways based on its functional groups—an ester and a bromoquinoline core. libretexts.orgwhitman.edu Common fragmentation patterns for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, this would involve the loss of the methoxy (B1213986) radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).
General fragmentation patterns for quinoline (B57606) derivatives involve the cleavage of the quinoline ring system itself. researchgate.netnih.gov The presence of the bromine atom also influences fragmentation, where a common pathway is the loss of the bromine radical (•Br). raco.cat Analysis of these fragment ions allows for the comprehensive structural confirmation of the molecule. nih.gov
Table 1: Plausible Mass Spectrometric Fragments of this compound
| Fragment Description | Plausible Structure/Formula | Predicted m/z |
| Molecular Ion (⁷⁹Br) | [C₁₁H₈⁷⁹BrNO₂]⁺ | 265 |
| Molecular Ion (⁸¹Br) | [C₁₁H₈⁸¹BrNO₂]⁺ | 267 |
| Loss of Methoxy Radical (M-31) | [C₁₀H₅BrNO]⁺ | 234/236 |
| Loss of Carbomethoxy Group (M-59) | [C₉H₅BrN]⁺ | 206/208 |
| Loss of Bromine Radical (M-79/81) | [C₁₁H₈NO₂]⁺ | 186 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for the analysis of this compound, serving to assess its purity, quantify its presence in a mixture, and monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile solids like this compound. Reversed-phase HPLC is particularly well-suited for this analysis. A similar method developed for a related compound, 7-bromo-5-chloroquinolin-8-ol, utilizes a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure good peak shape. nih.gov Detection is typically achieved using a UV detector, as the quinoline ring system is strongly chromophoric.
Table 2: Typical HPLC Parameters for Analysis of a Bromoquinoline Derivative
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid nih.gov |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection | UV-Vis Detector |
| Injection Volume | 2 - 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net This hybrid technique is exceptionally powerful for confirming the identity of the product in a reaction mixture and assessing its purity with a high degree of confidence. For this compound, an LC-MS method would typically employ chromatographic conditions similar to those used in HPLC, with the column effluent being directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source operating in positive ion mode. tsu.edu The mass spectrometer can be operated in full scan mode to detect all ions or in a targeted mode like Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification, which involves monitoring a specific precursor ion to product ion fragmentation. nih.govmdpi.com
Table 3: Example LC-MS Parameters for a Bromoquinoline Derivative
| Parameter | Condition |
| Chromatography | UHPLC/HPLC with C18 column nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode tsu.edu |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or similar |
| Precursor Ion [M+H]⁺ | m/z 266/268 |
| Example Product Ion | m/z 207/209 (from loss of COOCH₃) |
Thin-Layer Chromatography (TLC) for Reaction Progress
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to qualitatively monitor the progress of a chemical reaction. youtube.com For the synthesis of this compound, which could be formed via the esterification of 7-bromoquinoline-2-carboxylic acid, TLC can be used to track the consumption of the starting material and the formation of the product.
At various time intervals, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting material (the carboxylic acid) and the expected product (the ester). youtube.com The starting carboxylic acid is significantly more polar than the resulting methyl ester. Consequently, in a typical normal-phase silica (B1680970) gel TLC system, the ester will have a higher Retention Factor (Rf) value and travel further up the plate than the carboxylic acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.
Table 4: Illustrative TLC Monitoring of Esterification
| Time Point | Spot for Starting Material (Acid) | Spot for Product (Ester) | Interpretation |
| T = 0 | Strong spot, low Rf | No spot | Reaction has not started. |
| T = Midpoint | Faint spot, low Rf | Strong spot, high Rf | Reaction is in progress. |
| T = Completion | No spot | Strong spot, high Rf | Starting material is consumed. |
Gas Chromatography (GC) (if applicable)
Gas Chromatography (GC) is another powerful separation technique, but its applicability is limited to compounds that are volatile and thermally stable. While many esters are suitable for GC analysis, the relatively high molecular weight and potential for a high boiling point for this compound may present challenges. The parent carboxylic acid has a melting point of 192-198 °C, suggesting the ester is a solid at room temperature. sigmaaldrich.com
If the compound has sufficient volatility and does not decompose at the temperatures required for analysis, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could be used for purity assessment. nih.gov This would necessitate a high-temperature capillary column and careful optimization of the injector and oven temperatures to prevent thermal degradation. While LC-based methods are more commonly cited for this class of compounds, the feasibility of GC would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction analysis would provide absolute confirmation of its structure, leaving no ambiguity about the positions of the bromine atom and the methyl carboxylate group on the quinoline framework. However, this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can often be a challenging and time-consuming process. While the technique was used to confirm the structure of other quinoline derivatives, a search of publicly available crystallographic databases indicates that the crystal structure for this compound has not been reported. researchgate.net
Elemental Analysis
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds. It provides quantitative information about the elemental composition of a sample, which is crucial for verifying its empirical and molecular formula. This destructive analytical method typically involves the combustion of a small, precisely weighed amount of the substance in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are then meticulously measured to determine the percentage by mass of each element present in the original sample.
For this compound, with the molecular formula C₁₁H₈BrNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). These calculated values serve as a benchmark against which experimentally determined data are compared. A close correlation between the found and calculated values, typically within a ±0.4% margin, is a strong indicator of the sample's purity and the correctness of its assigned molecular formula.
Below is a table detailing the calculated elemental composition of this compound.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 49.69 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.03 |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.04 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.27 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.03 |
| Total | 266.094 | 100.00 |
This table can be used for comparison with experimental results obtained from an elemental analyzer.
Sustainable Synthesis and Green Chemistry Considerations
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgrsc.org High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts. rsc.org
For the synthesis of quinoline (B57606) derivatives, traditional methods like the Skraup and Doebner-von Miller reactions often suffer from low atom economy due to the use of harsh reagents and the formation of substantial waste. rsc.org More contemporary approaches, such as one-pot syntheses and multicomponent reactions, significantly improve atom economy. acs.org For instance, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins represents a highly atom-economical pathway, with water being the primary byproduct. rsc.orgrsc.org
Table 1: Comparison of Reaction Efficiencies in Quinoline Synthesis
| Reaction Type | Typical Yields | Atom Economy | Key Advantages |
| Friedländer Annulation | 85-98% acs.org | High | Often uses recyclable catalysts, can be performed in water. acs.org |
| One-pot from o-nitrotoluenes | Good to High rsc.org | High | No transition metal catalysis needed, mild conditions. rsc.org |
| Solvent-free Cyclization | High (up to 98%) nih.gov | High | Reduced waste, simple work-up. researchgate.net |
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.
Use of Green Solvents (e.g., water, ionic liquids)
Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The Friedländer synthesis of quinolines, a key reaction for forming the quinoline ring, has been successfully performed in water using a sulfonic acid-functionalized ionic liquid as a recyclable catalyst. acs.org This approach not only leverages the benefits of water but also allows for easy separation and reuse of the catalyst. acs.org
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. nih.gov They have been shown to promote the synthesis of quinolines without the need for an added catalyst, acting as both the solvent and promoter. organic-chemistry.org For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) has been identified as an effective ionic liquid for the Friedländer heteroannulation reaction. organic-chemistry.org The use of ionic liquids can lead to high yields and regiospecificity in quinoline synthesis. organic-chemistry.orgacs.org
Solvent-Free Reactions
Solvent-free reactions represent a significant step towards greener chemical processes by completely eliminating the need for a solvent. These reactions often lead to shorter reaction times, simpler work-up procedures, and reduced waste. researchgate.net The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions using catalysts such as caesium iodide or bismuth chloride (BiCl3). researchgate.neteurekaselect.com For instance, the reaction of 2-aminoacetophenone (B1585202) with ketones in the presence of caesium iodide under thermal, solvent-free conditions provides quinolines in good yields. researchgate.net Nanocatalysts have also been employed in solvent-free syntheses of quinolines, offering high efficiency and catalyst recyclability. nih.gov
Catalyst Design for Sustainability
Catalysis is a core principle of green chemistry, as catalysts can enable more efficient reactions, reduce energy consumption, and allow for the use of less hazardous reagents.
Transition Metal Catalysis with Reduced Environmental Impact
Transition metal catalysis is a powerful tool for the synthesis of complex molecules, including the functionalization of quinolines through C-H activation. nih.govnih.gov This strategy is highly atom- and step-economical as it avoids the need for pre-functionalized starting materials. nih.gov To reduce the environmental impact, research has focused on using earth-abundant and less toxic metals. For example, cobalt-catalyzed cyclization reactions have been developed for the synthesis of quinolines. mdpi.com Nickel-catalyzed syntheses also offer a more sustainable alternative to precious metal catalysts. organic-chemistry.org Furthermore, developing catalytic systems that can operate in green solvents or under solvent-free conditions enhances their sustainability. rsc.org
Organocatalysis and Biocatalysis
Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic metals. nih.gov This "green" approach has been successfully applied to the synthesis of functionalized quinolines. nih.gov For instance, chiral phosphoric acid has been used as an efficient organocatalyst in the atroposelective Friedländer heteroannulation to produce axially chiral quinolines with high enantioselectivity. nih.gov Organocatalytic methods can provide access to complex quinoline derivatives through one-pot procedures. acs.org
Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. These reactions are often highly selective and occur under mild conditions in aqueous media, making them inherently green. acs.org Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used for the synthesis of quinolines and their derivatives. acs.orgnih.gov For example, MAO-N has been shown to effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. acs.orgresearchgate.net Another enzyme, α-chymotrypsin, has been used to catalyze the Friedländer condensation for quinoline synthesis in an ionic liquid aqueous solution, demonstrating enhanced activity compared to organic solvents. mdpi.com
Table 2: Examples of Sustainable Catalysts in Quinoline Synthesis
| Catalyst Type | Example Catalyst | Reaction | Key Sustainability Feature |
| Ionic Liquid | [Hbim]BF4 organic-chemistry.org | Friedländer Annulation | Recyclable, acts as both solvent and promoter. organic-chemistry.org |
| Organocatalyst | Chiral Phosphoric Acid nih.gov | Atroposelective Friedländer Heteroannulation | Metal-free, high enantioselectivity. nih.gov |
| Biocatalyst | Monoamine Oxidase (MAO-N) acs.org | Oxidation of Tetrahydroquinolines | Operates in mild, aqueous conditions; highly selective. acs.org |
| Heterogeneous Catalyst | Hβ zeolite rsc.org | Solvent-free Cyclization | Recyclable, solvent-free conditions. rsc.org |
Energy Efficiency in Synthetic Protocols
Reducing energy consumption is a key goal in green synthesis. Novel energy sources like microwave irradiation and ultrasound have been shown to significantly enhance reaction efficiency, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, utilizing the dielectric heating effect of microwaves to rapidly and uniformly heat a reaction mixture. researchgate.net This technique often results in dramatic reductions in reaction times—from hours to minutes—and improved product yields. researchgate.netnih.gov
In the context of quinoline synthesis, microwave irradiation has been successfully applied to various reaction types. For instance, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment was achieved in 8-20 minutes under microwave conditions, with yields ranging from 68-86%. acs.org In contrast, the same reaction under conventional heating required 8 hours at reflux. acs.org Similarly, the synthesis of 2-styryl-4-quinolinecarboxylic acids was accomplished in just 2 minutes with good to excellent yields (60-90%) using microwave irradiation, demonstrating the method's efficiency and eco-friendly nature. researchgate.net
The table below illustrates the advantages of microwave-assisted synthesis over conventional heating for reactions producing quinoline derivatives.
| Product Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Quinolyl-quinolinones | Conventional | 7–9 hours | N/A | nih.gov |
| Quinolyl-quinolinones | MAS | 4–7 minutes | Higher than conventional | nih.gov |
| Dihydropyrido[2,3-d]pyrimidines | Conventional | 8 hours | N/A | acs.org |
| Dihydropyrido[2,3-d]pyrimidines | MAS | 8–20 minutes | 68-86% | acs.org |
| 2-Styryl-4-quinolinecarboxylic acids | MAS | 2 minutes | 60-90% | researchgate.net |
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can accelerate reactions and improve yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactivity. nih.gov
Ultrasound-assisted synthesis has proven effective for producing quinoline derivatives. In the synthesis of hybrid quinoline-imidazole compounds, ultrasound irradiation reduced reaction times dramatically from 300–480 minutes under conventional heating to just 16–20 minutes. nih.gov Furthermore, the yields were consistently 5–10% higher with the ultrasound method. nih.gov Another study on the synthesis of piperidinyl-quinoline N-acylhydrazones showed a reduction in reaction time from 15–45 minutes with conventional methods to 4–6 minutes using an ultrasonic bath, along with slightly improved yields. mdpi.com These examples highlight the potential of ultrasound as an energy-efficient and time-saving technique in the synthesis of complex heterocyclic systems like Methyl 7-bromoquinoline-2-carboxylate.
The following table compares conventional and ultrasound-assisted methods for the synthesis of quinoline derivatives.
| Product Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Hybrid quinoline-imidazole compounds | Conventional | 300–480 minutes | N/A | nih.gov |
| Hybrid quinoline-imidazole compounds | Ultrasound | 16–20 minutes | 5-10% higher than conventional | nih.gov |
| Piperidinyl-quinoline N-acylhydrazones | Conventional | 15–45 minutes | Good | mdpi.com |
| Piperidinyl-quinoline N-acylhydrazones | Ultrasound | 4–6 minutes | Slightly improved | mdpi.com |
Waste Minimization and By-product Management
A primary goal of green chemistry is the minimization of waste, which is often quantified by metrics such as the E-factor (Environmental Factor), representing the mass ratio of waste to desired product. rsc.org Strategies to achieve this include using solvent-free reaction conditions, employing catalysts that lead to fewer by-products, and designing reactions with high atom economy.
In the synthesis of functionalized quinolines, iron-catalyzed C-H activation presents a significant advancement in waste minimization. This method produces water as the sole by-product, leading to an exceptionally low E-factor of approximately 0.92, a substantial improvement over other protocols. rsc.org The avoidance of hazardous reagents and solvents further enhances the green credentials of this approach. rsc.org Similarly, the development of solvent-free synthetic methods, often coupled with microwave or ultrasound assistance, eliminates the need for large quantities of volatile organic compounds, which are a major source of chemical waste and environmental pollution. researchgate.nettandfonline.com For example, a solvent-free microwave-assisted synthesis of 2,4-disubstituted quinolines using a recyclable catalyst highlights a multi-faceted green approach. tandfonline.com By focusing on catalyst recyclability, benign by-products, and the reduction or elimination of solvents, the synthesis of complex molecules like this compound can be made significantly more sustainable.
Future Research Trajectories
Exploration of Undiscovered Reactivity Modes
While the bromo and carboxylate functionalities of methyl 7-bromoquinoline-2-carboxylate suggest a range of predictable transformations, future research will likely focus on uncovering novel reactivity. A key area of exploration will be the direct C-H functionalization of the quinoline (B57606) core. nih.govnih.gov Recent advances in transition-metal-catalyzed C-H activation offer the potential for selective modification at positions other than those dictated by the existing substituents. nih.govnih.govrsc.org For instance, developing catalytic systems that can selectively functionalize the C4, C5, or C8 positions of the quinoline ring would open up new avenues for creating diverse molecular architectures.
Furthermore, the interplay between the bromine atom and the ester group could lead to undiscovered tandem or domino reactions. thieme-connect.com Investigations into metal-free activation of C-H bonds, a more environmentally friendly approach, could also yield new synthetic methodologies for this class of compounds. acs.orgnih.gov
Development of Highly Enantioselective Synthetic Methods
The synthesis of chiral quinolines is of paramount importance due to their prevalence in biologically active molecules. researchgate.netresearchgate.netthieme-connect.com Future research will undoubtedly focus on the development of highly enantioselective methods to produce chiral derivatives of this compound. This could involve the asymmetric reduction of the quinoline ring to the corresponding tetrahydroquinoline, or the enantioselective addition of nucleophiles to the heterocycle.
The use of chiral ligands in combination with transition metal catalysts is a well-established strategy for asymmetric synthesis and could be applied to this system. researchgate.netthieme-connect.com Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex molecules and could provide a metal-free alternative for generating chiral quinoline derivatives. researchgate.net The development of catalytic asymmetric methods for reactions such as allylation or protonation could lead to the synthesis of novel, enantiomerically pure compounds with potential pharmaceutical applications. nih.gov
Integration into Advanced Materials Science
Quinoline derivatives have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). dergipark.org.trmdpi.com The bromine atom on this compound provides a handle for further functionalization, allowing for its incorporation into larger conjugated systems. Future research could explore the synthesis of novel polymers and small molecules containing this quinoline moiety for use as emitters, hosts, or hole-transport materials in OLEDs. rsc.org
The introduction of the bromoquinoline unit could modulate the electronic and photophysical properties of materials, potentially leading to improved device performance. acs.org Investigations into the thermal and conformational properties of materials derived from this compound will be crucial for their application in electronic devices. mdpi.com The development of benzophenone-based derivatives for OLEDs is an active area of research, and incorporating the 7-bromoquinoline-2-carboxylate scaffold could lead to novel materials with desirable properties. nih.gov
Application in Complex Total Synthesis Schemes
Functionalized quinolines are valuable building blocks in the total synthesis of natural products. researchgate.net The presence of both a bromine atom and a methyl ester on this compound makes it a versatile intermediate for the construction of more complex molecular targets. The bromine can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the ester can be readily converted to other functional groups.
Future research will likely see the application of this compound in the synthesis of natural products and other complex molecules. Its strategic placement of functional groups allows for a divergent synthetic approach, where a common intermediate can be elaborated into a variety of target structures. nih.gov The use of this building block could streamline the synthesis of quinoline-containing alkaloids and other biologically active compounds. nih.gov
Expanding the Scope of Functional Group Compatibility
The development of new synthetic methods often hinges on their tolerance of various functional groups. Future research into the reactivity of this compound will aim to expand the scope of compatible functional groups in its transformations. This is particularly important for its application in complex molecule synthesis, where sensitive functional groups may be present.
Studies on transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, will focus on developing conditions that are mild and tolerant of a wide range of functionalities. researchgate.net Similarly, investigations into metal-free reactions will seek to identify reagents and conditions that are compatible with a broad substrate scope. acs.orgnih.gov The ability to perform reactions on substrates with diverse functional groups will enhance the utility of this compound as a synthetic building block. acs.org
Leveraging Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry, from reaction prediction to the design of novel molecules. nih.govnih.gov Future research on this compound will increasingly leverage these computational tools. ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including regioselectivity and yield. researchgate.netnih.govucla.edu
Specifically for quinoline derivatives, generative AI models like MedGAN are being developed to create novel molecular scaffolds with desired drug-like properties. azoai.com Such models could be used to design new derivatives of this compound with optimized biological activity. Furthermore, ML can be employed to predict the reactive sites of electrophilic aromatic substitution on the quinoline ring, guiding the design of new synthetic strategies. researchgate.net The integration of high-throughput experimentation with ML will accelerate the discovery and optimization of reactions involving this compound. researchgate.net
Design of Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will focus on designing catalysts that can selectively functionalize this molecule in new and efficient ways. This includes the development of catalysts for C-H activation at various positions on the quinoline ring, which remains a significant challenge. nih.govacs.orgresearchgate.net
Computational studies, such as DFT calculations, will play a key role in understanding the mechanisms of existing catalytic reactions and in the rational design of new catalysts. rsc.org The development of catalysts that can operate under mild, environmentally friendly conditions is a major goal. thieme-connect.com Furthermore, the design of chiral catalysts for the enantioselective transformation of this compound will be a key area of focus, given the importance of chirality in drug discovery. researchgate.netthieme-connect.comnih.gov
Q & A
Q. What are the optimized synthetic routes for Methyl 7-bromoquinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via bromination of a quinoline precursor followed by esterification. A typical approach involves:
- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–90°C to introduce bromine at the 7-position .
- Esterification : React the brominated intermediate with methanol in the presence of sulfuric acid as a catalyst under reflux conditions .
Key factors affecting yield include solvent polarity (aprotic solvents preferred), temperature control, and stoichiometric ratios of brominating agents.
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Bromination | NBS, DMF, 80°C, 12h | 60–75% |
| Esterification | MeOH, H₂SO₄, reflux, 6h | 85–90% |
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of bromination and ester formation. For example, the 7-bromo substituent causes deshielding of adjacent protons (e.g., H-6 and H-8) in the quinoline ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 280.0) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. Preprocess with SHELXC for data scaling and SHELXD for phase determination .
- Refinement : Apply SHELXL with constraints for bond lengths/angles. Key parameters include:
BURPrestraints for disordered regions.ISORcommands to refine anisotropic displacement parameters .- Validation : Check using PLATON for symmetry errors and CIF files for compliance with IUCr standards .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at C-7 acts as an electrophilic site for Suzuki-Miyaura coupling. For example:
- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to optimize aryl boronic acid equivalents (1.2–1.5 eq.) .
Competing side reactions (e.g., ester hydrolysis) are minimized by avoiding aqueous basic conditions.
Q. How does the substitution pattern of this compound influence its biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Bromine Position : 7-Bromo substitution enhances antiparasitic activity compared to 5- or 6-bromo analogs due to improved target binding .
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability, while hydrolysis to the carboxylic acid increases solubility for in vitro assays .
- Comparative Data :
| Derivative | IC₅₀ (μM) Plasmodium falciparum | LogP |
|---|---|---|
| Methyl 7-bromo-2-carboxylate | 0.45 ± 0.02 | 2.1 |
| Ethyl 4-bromo-7-methoxy | 1.20 ± 0.15 | 2.8 |
Data Contradictions and Resolution
- Discrepancy in Bromination Efficiency : Some studies report lower yields (~60%) with NBS compared to Br₂ in acetic acid (75–80%) . Resolution requires optimizing solvent (e.g., DMF vs. CHCl₃) and catalyst (e.g., FeCl₃) .
- Crystallographic Disorder : SHELXL refinement may fail for highly disordered regions; alternative strategies include twinning refinement or using OLEX2 for manual adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
